1-Cyclopropyl-3-methyl-3-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-methyl-3-nitrosourea is an organic compound with the molecular formula C5H9N3O2. It is a member of the nitrosourea family, which is known for its antitumor properties. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a nitrosourea moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methyl-3-nitrosourea typically involves the reaction of cyclopropylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the stability of the nitrosourea group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to maintain the desired reaction conditions and yield .
Chemical Reactions Analysis
1-Cyclopropyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group into different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-Cyclopropyl-3-methyl-3-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the nitrosourea functional group into various molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: As a member of the nitrosourea family, it is investigated for its antitumor properties and potential use in cancer therapy.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methyl-3-nitrosourea involves the alkylation and carbamoylation of cellular macromolecules. The compound binds irreversibly to DNA, RNA, and proteins, leading to the disruption of cellular processes and ultimately cell death. This mechanism is similar to other nitrosoureas, which are known for their ability to cross the blood-brain barrier and exhibit antitumor activity .
Comparison with Similar Compounds
1-Cyclopropyl-3-methyl-3-nitrosourea can be compared with other nitrosoureas such as:
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy, particularly for brain tumors.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar to BCNU but with a cyclohexyl group, used in cancer treatment.
Streptozocin: A naturally occurring nitrosourea used in the treatment of pancreatic cancer. The uniqueness of this compound lies in its cyclopropyl group, which may confer different chemical and biological properties compared to other nitrosoureas
Properties
CAS No. |
80413-71-4 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-cyclopropyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C5H9N3O2/c1-8(7-10)5(9)6-4-2-3-4/h4H,2-3H2,1H3,(H,6,9) |
InChI Key |
ZRHLWZIFTHTMNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1CC1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.